Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

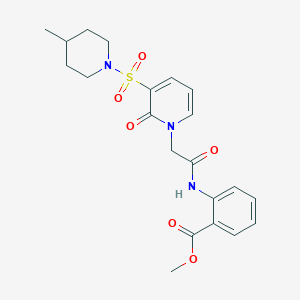

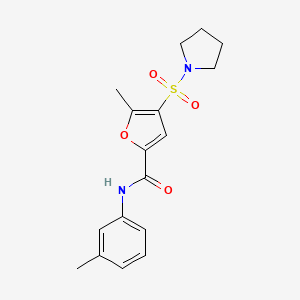

Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1781142-67-3 . It has a molecular weight of 229.28 . The compound is stored at 4 degrees Celsius and is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate . The InChI code for this compound is 1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-11(8-12,15-4)5-6-13/h6H,5,7-8H2,1-4H3 .Applications De Recherche Scientifique

Chiral Auxiliaries and N-heterocycle Synthesis

Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate is related to the broader class of chemicals used in the stereoselective synthesis of amines and their derivatives. A closely related compound, tert-butanesulfinamide, has been extensively utilized as an enantiopure chiral auxiliary, setting a gold standard for asymmetric synthesis of N-heterocycles such as piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are significant as they represent structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Environmental Occurrence and Fate of SPAs

Synthetic phenolic antioxidants (SPAs), including tert-butyl-based compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), have been widely used in various industrial applications to retard oxidative reactions. These compounds, due to their extensive usage, have been detected in multiple environmental matrices and human tissues, raising concerns about their potential health impacts. Research has highlighted the need for understanding the environmental behavior, human exposure pathways, and toxicity of these compounds to mitigate their adverse effects (Liu & Mabury, 2020).

Nonchromatographic Bioseparation Processes

The tert-butyl group's inclusion in bioseparation technologies, such as three-phase partitioning (TPP), has shown significant promise. TPP has been recognized for its efficiency, economy, and scalability in separating and purifying bioactive molecules from natural sources, which are crucial for applications in food, cosmetics, and medicine. This technique's versatility underscores the importance of tert-butyl-based compounds in innovative separation technologies (Yan et al., 2018).

Fuel Oxygenate Biodegradation

Ethyl tert-butyl ether (ETBE), a gasoline oxygenate similar in structure to tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate, has been studied for its biodegradation and fate in soil and groundwater. Microorganisms capable of degrading ETBE aerobically have been identified, providing insights into potential environmental remediation strategies for tert-butyl-based contaminants. The biodegradation process involves several intermediate compounds, showcasing the complexity of microbial interactions with tert-butyl-based ethers (Thornton et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-11(8-12,15-4)5-6-13/h6H,5,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBMBFLRXJOGGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CC=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-methoxy-3-(2-oxoethyl)azetidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2445356.png)

![2-Amino-6-(2-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2445360.png)

![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2445362.png)

![2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2445363.png)

![3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea](/img/structure/B2445365.png)

![3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445367.png)

![4-(4-fluorobenzyl)-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)